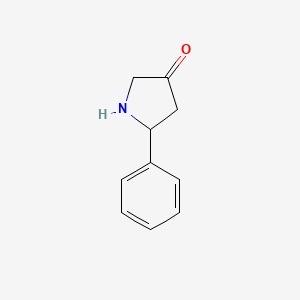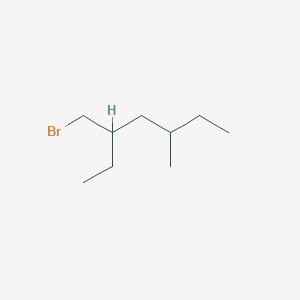
3-(Bromomethyl)-5-methylheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-5-methylheptane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a heptane chain, which also has a methyl group on the fifth carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methylheptane typically involves the bromination of 5-methylheptane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds as follows:
Initiation: The radical initiator decomposes to form free radicals.
Propagation: The bromine molecule reacts with the free radical to form bromine radicals, which then react with 5-methylheptane to form this compound.
Termination: The reaction is terminated when two radicals combine to form a stable molecule.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound with high purity and yield.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-5-methylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions typically occur in polar solvents such as water or alcohols.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced forms of the compound can be obtained.
科学的研究の応用
3-(Bromomethyl)-5-methylheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-5-methylheptane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-5-methylheptane
- 3-(Iodomethyl)-5-methylheptane
- 3-(Hydroxymethyl)-5-methylheptane
Uniqueness
3-(Bromomethyl)-5-methylheptane is unique due to the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective reactions under controlled conditions.
特性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC名 |
3-(bromomethyl)-5-methylheptane |
InChI |
InChI=1S/C9H19Br/c1-4-8(3)6-9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChIキー |
NVNBDBZQTCSOLE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(CC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


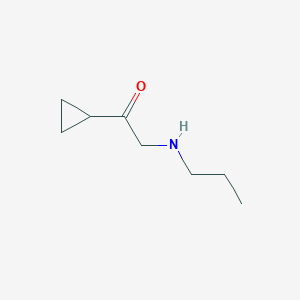
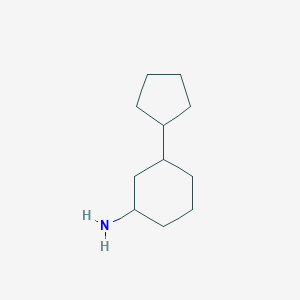
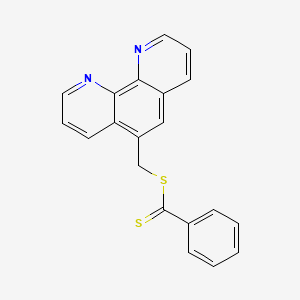




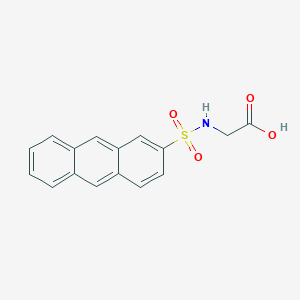


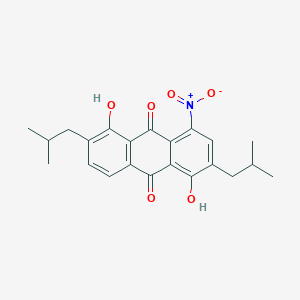
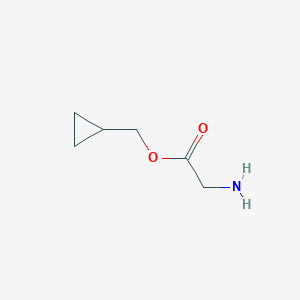
![2-Methoxythiazolo[4,5-b]pyridine](/img/structure/B13146766.png)
